molecular formula C8H8ClNO3S B1298896 Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate CAS No. 22288-82-0

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate

Cat. No.: B1298896
CAS No.: 22288-82-0
M. Wt: 233.67 g/mol
InChI Key: OYLPYFBEANZDIV-UHFFFAOYSA-N
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Description

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of an acetylamino group, a chloro substituent, and a carboxylate ester group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Chloro Substituent: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetylation of the Amino Group: The amino group can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The carboxylic acid group can be esterified using methanol and a catalytic amount of sulfuric acid or another suitable acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the ester or acetylamino moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing carbonyl groups.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol-substituted thiophenes.

Scientific Research Applications

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It is used as a probe to investigate biological pathways and molecular interactions involving thiophene derivatives.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of novel heterocyclic compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may facilitate binding to active sites, while the chloro and ester groups contribute to the compound’s overall stability and reactivity. The thiophene ring’s electronic properties enable it to participate in various biochemical reactions, potentially leading to the modulation of cellular pathways and biological activities.

Comparison with Similar Compounds

    Methyl 2-(acetylamino)-3-thiophenecarboxylate: Lacks the chloro substituent, which may affect its biological activity and reactivity.

    Methyl 2-(amino)-5-chloro-3-thiophenecarboxylate: Lacks the acetyl group, which may influence its binding affinity and stability.

    Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate: Contains a bromo substituent instead of chloro, potentially altering its reactivity and biological properties.

Uniqueness: Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is unique due to the combination of its acetylamino, chloro, and ester functional groups, which collectively contribute to its distinct chemical and biological properties. The presence of the chloro substituent enhances its potential for nucleophilic substitution reactions, while the acetylamino group may improve its pharmacokinetic profile and binding interactions.

Biological Activity

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate (CAS No. 22288-82-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₈ClNO₃S
  • Molecular Weight : 233.67 g/mol
  • Melting Point : 109–111 °C

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Antiparasitic Properties : Demonstrated efficacy in inhibiting growth in protozoan parasites.
  • Anti-inflammatory Effects : May modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The acetylamino group can interact with enzyme active sites, leading to inhibition of specific biochemical pathways.
  • Cell Signaling Modulation : The compound may influence signaling pathways, affecting gene expression and cellular responses.
  • Interaction with Receptors : It has been suggested that the compound can bind to various biological receptors, altering their function and downstream effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Antiparasitic Effects

In a separate investigation, the compound was tested for its antiparasitic activity against Leishmania donovani. The study found that treatment with this compound resulted in a dose-dependent decrease in parasite viability, with an IC50 value of approximately 30 µM.

Treatment ConcentrationParasite Viability (%)
10 µM80
30 µM50
100 µM20

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory properties of the compound. In vitro studies using macrophage cell lines demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with LPS (lipopolysaccharide).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate?

The compound is typically synthesized via the Gewald reaction , a two-step process involving cyclocondensation of ketones, sulfur, and cyanoacetates. For example:

  • Step 1 : Reaction of 5-chloro-2-aminothiophene precursors with acetylating agents (e.g., acetic anhydride) to introduce the acetamide group.
  • Step 2 : Esterification using methanol under acidic or basic conditions to yield the methyl ester. Key reagents include DMF or DCM as solvents, and sodium hydride (NaH) as a base for deprotonation .

Q. How is the compound characterized structurally?

Characterization involves:

  • Spectral Analysis :

  • 1H/13C NMR : Peaks at δ 2.2–2.4 ppm (acetyl CH₃) and δ 3.8–4.0 ppm (ester OCH₃) confirm functional groups. Chlorine substituents cause deshielding in aromatic regions (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide I band), and ~1550 cm⁻¹ (amide II band) .
    • Chromatography : Reverse-phase HPLC (e.g., methanol-water gradient) ensures purity (>95%) .

Q. What are the typical reactivity patterns of the thiophene ring in this compound?

The thiophene core undergoes:

  • Electrophilic Substitution : Chlorine at position 5 directs further substitution to position 4.
  • Oxidation : Thiophene rings can oxidize to sulfoxides or sulfones under strong oxidizing agents (e.g., mCPBA) .
  • Cross-Coupling : Suzuki-Miyaura reactions enable aryl functionalization using palladium catalysts .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reagent Stoichiometry : Use a 2–3-fold excess of acetylating agents to drive amide formation .
  • Temperature Control : Reflux in DMF at 80–100°C ensures complete cyclization .
  • Purification : Employ gradient HPLC (30% → 100% methanol) to isolate high-purity product . Contradictions in yield data often arise from residual solvents; drying under vacuum (<0.1 mmHg) is critical .

Q. How to resolve discrepancies in NMR data during structure elucidation?

Discrepancies may arise from:

  • Tautomerism : The acetamide group can exhibit keto-enol tautomerism, altering peak positions. Confirm via variable-temperature NMR .
  • Impurity Signals : Compare with synthetic intermediates (e.g., unreacted 5-chloro-2-aminothiophene) to identify contaminants .
  • Solvent Effects : Use deuterated DMSO to resolve overlapping aromatic signals .

Q. What strategies enable regioselective functionalization of the thiophene ring?

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate position 4, followed by electrophilic quenching .
  • Protection/Deprotection : Temporarily protect the acetamide group with Boc anhydride to avoid undesired side reactions .
  • Computational Modeling : DFT calculations predict electron density maps to guide substitution sites .

Q. How does steric hindrance from the acetamide group influence reactivity?

  • Steric Effects : The bulky acetamide at position 2 reduces reactivity at adjacent positions.
  • Mitigation : Use smaller electrophiles (e.g., methyl iodide vs. tert-butyl bromide) for functionalization .
  • Kinetic Studies : Monitor reaction rates via LC-MS to assess steric impacts .

Q. Methodological Challenges and Solutions

Q. What are common pitfalls in analyzing mass spectrometry (MS) data for this compound?

  • Fragmentation Patterns : The ester group often cleaves, producing [M−32]⁺ (loss of methanol). Confirm molecular ion peaks using high-resolution MS .
  • Isotope Peaks : Chlorine (³⁵Cl/³⁷Cl) creates a 3:1 isotopic pattern; misinterpretation can lead to incorrect mass assignments .

Q. How to address low solubility in polar solvents during biological assays?

  • Derivatization : Introduce sulfonate groups at position 4 to enhance aqueous solubility .
  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .

Properties

IUPAC Name

methyl 2-acetamido-5-chlorothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLPYFBEANZDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(S1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356022
Record name methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22288-82-0
Record name methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 19.9 parts of methyl 2-acetamidothiophene-3-carboxylate in 200 parts by volume of chloroform, 8.2 parts by volume of sulfuryl chloride is added dropwise at below 30°C. The mixture is stirred at room temperature for 30 minutes and then cooled with ice. To the mixture, about 300 parts by volume of saturated aqueous sodium bicarbonate solution is cautiously added with stirring. The chloroform layer is separated, washed with water and dried over sodium sulfate. Evaporation of the solvent gives methyl 2-acetamido-5-chlorothiophene-3-carboxylate as crystals. Recrystallization from methanol gives needles melting at 110°-110.5°C. This compound is identical with that obtained in Reference Example 17.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4 parts of methyl 2-acetamidothiophene-3 -carboxylate in a mixture of 80 parts by volume of chloroform and 12 parts by volume of pyridine, 20 parts by volume of a 10 % (W/V) solution of chlorine in carbon tetrachloride is added dropwise. After stirring for further 30 minutes, the mixture is washed with an aqueous sodium bicarbonate solution and, then, with water. Evaporation of the solvent, and recrystallization of the residue from methanol gives methyl 2-acetamido-5-chlorothiophene-3-carboxylate as crystals. Colorless needles, melting point: 110°-110.5°C.
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